Methyl 3-fluoro-4-methylbenzoate
Overview
Description
Methyl 3-fluoro-4-methylbenzoate is a compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylic acid. Specifically, this compound contains a fluorine atom at the third position and a methyl group at the fourth position on the benzene ring, with a methoxy group forming the ester with the carboxylic acid.
Synthesis Analysis
The synthesis of related methylbenzoate compounds often involves reactions such as esterification, nitrification, and reduction. For instance, methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, compounds with fluorine substituents, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, were prepared by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods could potentially be adapted for the synthesis of methyl 3-fluoro-4-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal packing and intermolecular interactions . For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing weak intermolecular C–H···O and C–H···F interactions . These techniques could be used to analyze the molecular structure of methyl 3-fluoro-4-methylbenzoate to understand its crystal packing and intermolecular forces.
Chemical Reactions Analysis
The reactivity of methylbenzoate derivatives can be explored through various chemical reactions. For instance, the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate derivatives has been investigated, leading to the synthesis of racemic methyl 6α-fluoroshikimate . This indicates that methylbenzoate compounds can undergo selective reactions to introduce functional groups like fluorine, which could be relevant for the chemical reactions analysis of methyl 3-fluoro-4-methylbenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylbenzoate derivatives can be studied through experimental and computational methods. For example, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate was strongly correlated with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . Similarly, the vibrational spectral characteristics of a series of thiourea compounds were studied by FT-IR and Raman, along with quantum chemical calculations . These methods could be applied to determine the physical and chemical properties of methyl 3-fluoro-4-methylbenzoate, such as its vibrational spectra, molecular orbitals, and chemical reactivity parameters.
Scientific Research Applications
1. Fluorescent Sensing and Bio-Imaging
Methyl 3-fluoro-4-methylbenzoate derivatives are utilized in the development of fluorescent sensors for detecting specific ions. For example, a study by Ye et al. (2014) describes the synthesis of a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor exhibits high selectivity and sensitivity for Al3+ ions and can be used for bio-imaging fluorescent probe applications in human cervical HeLa cancer cell lines (Ye et al., 2014).
2. Pharmaceutical and Cosmetic Applications
Sharfalddin et al. (2020) investigated the single crystal X-ray structure of methyl 4-hydroxybenzoate (methyl paraben), a common anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. The study explored intermolecular interactions and crystal packing, providing insights into its pharmaceutical and cosmetic applications (Sharfalddin et al., 2020).
3. Diuretic Drug Research
Kravchenko (2018) explored 1,2,4-Triazole derivatives, which include methyl 3-fluoro-4-methylbenzoate derivatives, for their potential as diuretic drugs. The study synthesized new compounds and evaluated their bioactivity, revealing both diuretic and antidiuretic effects (Kravchenko, 2018).
4. Materials Science and CO₂ Adsorption
Takahashi et al. (2014) described the synthesis of coordination polymers using m-fluorobenzoate and related compounds. These polymers exhibit properties relevant to materials science, such as CO2 adsorption, which is significant for environmental applications (Takahashi et al., 2014).
5. Synthesis Optimization for Chemical Industry
Jian-zhong (2010) presented an optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, highlighting the importance of methyl 3-fluoro-4-methylbenzoate derivatives in industrial chemical synthesis (Jian-zhong, 2010).
6. Thermodynamic Analysis in Chemistry
Ahmed (2016) conducted thermal analysis of binary mixtures of laterally substituted azo/ester isomers, including methyl 3-fluoro-4-methylbenzoate. This research is crucial in understanding the thermodynamic behavior of these compounds in various applications (Ahmed, 2016).
7. Catalytic Applications in Chemical Reactions
Yang et al. (2015) designed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex involving methyl 3-fluoro-4-methylbenzoate derivatives. This complex demonstrated efficiency in catalyzing the formylation and methylation of amines using CO2, highlighting its significance in green chemistry (Yang et al., 2015).
properties
IUPAC Name |
methyl 3-fluoro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFOVQBMRBRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597014 | |
Record name | Methyl 3-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-methylbenzoate | |
CAS RN |
87808-48-8 | |
Record name | Methyl 3-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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